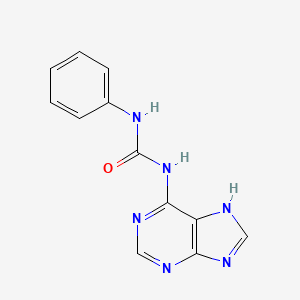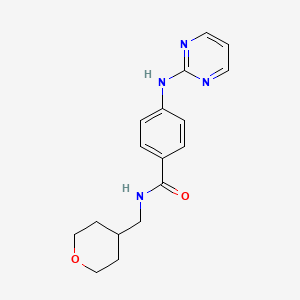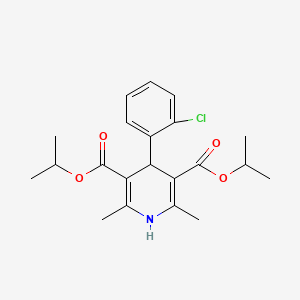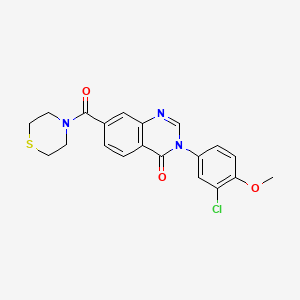![molecular formula C17H17N5O2 B15103791 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B15103791.png)
3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is an organic compound that features a methoxyphenyl group and a tetrazolylphenyl group connected via a propanamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide.
Reduction: 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The tetrazole moiety is known to interact with biological targets, potentially modulating signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different core structure.
1,1,2,2-tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: Contains multiple imidazole groups instead of a tetrazole.
Uniqueness
3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both methoxyphenyl and tetrazolylphenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H17N5O2 |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-9-2-13(3-10-16)4-11-17(23)19-14-5-7-15(8-6-14)22-12-18-20-21-22/h2-3,5-10,12H,4,11H2,1H3,(H,19,23) |
Clave InChI |
BVCOUPYEJNCOOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol](/img/structure/B15103712.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15103714.png)
![Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B15103721.png)



![6-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B15103754.png)
![3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15103757.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B15103780.png)
![N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B15103788.png)
![N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15103792.png)
![N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103797.png)
![N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15103799.png)
